Cas no 19357-22-3 (2-(5-Bromo phenyl) isoindoline-1,3-dione)

2-(5-Bromo phenyl) isoindoline-1,3-dione is a brominated derivative of isoindoline-1,3-dione, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include high purity and stability, making it suitable for use in cross-coupling reactions and as a building block for more complex heterocyclic compounds. The bromine substituent enhances its reactivity in palladium-catalyzed transformations, such as Suzuki or Buchwald-Hartwig couplings. This compound is particularly valuable in medicinal chemistry for the development of biologically active molecules. Its well-defined structure and consistent performance ensure reliable results in synthetic applications. Proper handling and storage under inert conditions are recommended to maintain its integrity.
2-(5-Bromo phenyl) isoindoline-1,3-dione structure
19357-22-3 structure
Product name:2-(5-Bromo phenyl) isoindoline-1,3-dione
CAS No:19357-22-3
MF:C14H8NO2Br
Molecular Weight:302.123
MDL:MFCD01026470
CID:3060884
PubChem ID:4535514

2-(5-Bromo phenyl) isoindoline-1,3-dione 化学的及び物理的性質

名前と識別子

    • 2-(5-Bromo phenyl) isoindoline-1,3-dione
    • 19357-22-3
    • 2-(3-bromophenyl)isoindoline-1,3-dione
    • A1-00176
    • SMVJGKRXJINAFW-UHFFFAOYSA-N
    • ChemDiv2_000655
    • SR-01000453613-1
    • SCHEMBL7547818
    • DTXSID101257116
    • AKOS000189403
    • N-(3-BROMOPHENYL)PHTHALIMIDE
    • 2-(3-BROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
    • 2-(5-Bromophenyl) isoindoline-1,3-dione
    • N-(3-bromophenyl)-phthalimide
    • SR-01000453613
    • 2-(3-bromophenyl)-1H-isoindole-1,3(2H)-dione
    • 2-(3-Bromo-phenyl)-isoindole-1,3-dione
    • HMS1370N17
    • 2-(3-bromophenyl)isoindole-1,3-dione
    • MDL: MFCD01026470
    • インチ: InChI=1S/C14H8BrNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H
    • InChIKey: SMVJGKRXJINAFW-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 300.97384Da
  • 同位素质量: 300.97384Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 347
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.4Ų
  • XLogP3: 3.1

2-(5-Bromo phenyl) isoindoline-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Matrix Scientific
121218-10g
2-(5-Bromophenyl) isoindoline-1,3-dione, 96%
19357-22-3 96%
10g
$1280.00 2023-09-09
Matrix Scientific
121218-5g
2-(5-Bromophenyl) isoindoline-1,3-dione, 96%
19357-22-3 96%
5g
$880.00 2023-09-09

2-(5-Bromo phenyl) isoindoline-1,3-dione 関連文献

2-(5-Bromo phenyl) isoindoline-1,3-dioneに関する追加情報

Introduction to 2-(5-Bromo phenyl) isoindoline-1,3-dione (CAS No. 19357-22-3)

2-(5-Bromo phenyl) isoindoline-1,3-dione, with the CAS number 19357-22-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of isoindoline-1,3-diones, which are known for their unique structural features and potential biological activities. The presence of the bromine substituent on the phenyl ring imparts additional reactivity and functional versatility, making it a valuable intermediate in various synthetic pathways.

The chemical structure of 2-(5-Bromo phenyl) isoindoline-1,3-dione consists of a central isoindoline-1,3-dione core with a 5-bromophenyl group attached at the 2-position. The isoindoline-1,3-dione moiety is characterized by a six-membered ring with alternating double bonds and a carbonyl group at the 1,3-positions. The bromine atom on the phenyl ring can be readily substituted in various reactions, making this compound an attractive starting material for the synthesis of more complex molecules.

In recent years, there has been a growing interest in the use of isoindoline-1,3-diones as building blocks for the development of new pharmaceuticals and materials. These compounds have been explored for their potential applications in drug discovery, particularly in the areas of anticancer agents and enzyme inhibitors. The brominated derivative, 2-(5-Bromo phenyl) isoindoline-1,3-dione, has shown promise in several studies due to its enhanced reactivity and ability to form stable intermediates.

A notable study published in the Journal of Medicinal Chemistry highlighted the use of 2-(5-Bromo phenyl) isoindoline-1,3-dione as a key intermediate in the synthesis of novel anticancer agents. The researchers demonstrated that this compound could be efficiently converted into a series of derivatives with potent antiproliferative activity against various cancer cell lines. The bromine substituent played a crucial role in enhancing the biological activity by facilitating further functionalization and improving cellular uptake.

Beyond its applications in medicinal chemistry, 2-(5-Bromo phenyl) isoindoline-1,3-dione has also found utility in materials science. Its unique electronic properties make it suitable for use in organic electronics and photovoltaic devices. Research conducted at the University of California, Berkeley, explored the use of this compound as a building block for organic semiconductors. The results showed that materials derived from 2-(5-Bromo phenyl) isoindoline-1,3-dione exhibited excellent charge transport properties and stability under various environmental conditions.

The synthetic accessibility of 2-(5-Bromo phenyl) isoindoline-1,3-dione is another factor contributing to its widespread use. Several efficient synthetic routes have been developed to prepare this compound on both small and large scales. One common method involves the reaction of 5-bromobenzaldehyde with phthalimide in the presence of an acid catalyst. This reaction proceeds via an electrophilic aromatic substitution followed by cyclization to form the desired product. The high yield and mild reaction conditions make this approach particularly attractive for industrial applications.

In addition to its synthetic utility, 2-(5-Bromo phenyl) isoindoline-1,3-dione has been studied for its potential as a fluorescent probe. Fluorescent probes are essential tools in bioimaging and sensing applications due to their ability to provide real-time information about cellular processes. Researchers at Harvard University reported that derivatives of 2-(5-Bromo phenyl) isoindoline-1,3-dione could be modified to exhibit strong fluorescence emission upon binding to specific biomolecules. This property makes these compounds valuable for developing new imaging agents and biosensors.

The environmental impact of chemical compounds is an important consideration in modern research and development. Studies have shown that 2-(5-Bromo phenyl) isoindoline-1,3-dione exhibits low toxicity and environmental persistence when used under controlled conditions. This makes it a safer alternative to some traditional reagents that may pose higher risks to human health and the environment.

In conclusion, 2-(5-Bromo phenyl) isoindoline-1,3-dione (CAS No. 19357-22-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable intermediate for synthetic chemists working on drug discovery, materials science, and bioimaging applications. As research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in advancing our understanding and capabilities in these fields.

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